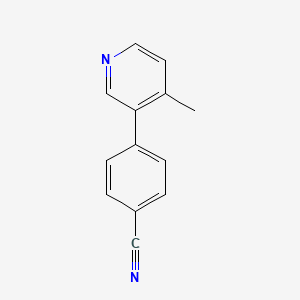

4-(4-Methylpyridin-3-yl)benzonitrile

Description

4-(4-Methylpyridin-3-yl)benzonitrile is a nitrile-containing aromatic compound featuring a benzonitrile core substituted with a 4-methylpyridin-3-yl group.

Propriétés

IUPAC Name |

4-(4-methylpyridin-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-10-6-7-15-9-13(10)12-4-2-11(8-14)3-5-12/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUJYJYPXLTRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290892 | |

| Record name | 4-(4-Methyl-3-pyridinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187168-21-3 | |

| Record name | 4-(4-Methyl-3-pyridinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methyl-3-pyridinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpyridin-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with a suitable nitrile source under specific conditions. For instance, the reaction can be carried out using hydroxylamine hydrochloride in the presence of a catalyst such as Fe3O4-CTAB nanoparticles. The reaction typically occurs at elevated temperatures (80-90°C) and yields the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Methylpyridin-3-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

Oxidation: Oxidized derivatives of the pyridine and benzonitrile rings.

Reduction: Primary amines derived from the nitrile group.

Substitution: Various substituted pyridine and benzonitrile derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis: 4-(4-Methylpyridin-3-yl)benzonitrile serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular architectures. Its unique structure allows chemists to study reaction mechanisms and develop new synthetic pathways.

- Antimicrobial Properties: Research has indicated that derivatives of this compound exhibit antimicrobial activity, making it a candidate for developing new antibiotics .

- Anticancer Potential: Studies have explored its role as an inhibitor in various cancer pathways, particularly in targeting specific kinases involved in tumor growth and proliferation . Its structural features may enhance binding affinity to cancer-related targets.

Pharmaceutical Applications

- Drug Development: The compound has been investigated as a potential therapeutic agent due to its biological activity. It is being evaluated for its effectiveness against diseases such as chronic myelogenous leukemia (CML), where similar compounds have shown promise as tyrosine kinase inhibitors .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation, suggesting potential for further development into anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound, revealing that it effectively inhibited the growth of several bacterial strains. The research highlighted the need for further exploration into its mechanism of action and potential applications in treating bacterial infections .

Mécanisme D'action

The mechanism of action of 4-(4-Methylpyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their distinguishing features:

Notes:

- Heterocycle Differences : Replacing pyridine with thiophene (as in 4-(3-Thienyl)benzonitrile) introduces sulfur, altering electronic properties and binding affinities .

- Complexity : ND-14’s trifluoromethyl and sulfur-containing groups increase steric hindrance and metabolic stability compared to simpler benzonitrile derivatives .

Physicochemical Properties

- Melting Points: 4-[di(pyridin-4-yl)amino]benzonitrile melts at 82°C , while 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile (a halogenated analog) melts at 109–111°C . The methyl group in the target compound may lower melting points compared to brominated derivatives.

Computational and Analytical Validation

- Density Functional Theory (DFT) : Used to predict thermochemical properties (e.g., bond energies, reaction pathways) for nitriles and pyridines .

- X-ray Crystallography: SHELX software validates molecular structures, critical for confirming substituent positioning in analogs like 4-[di(pyridin-4-yl)amino]benzonitrile .

Activité Biologique

4-(4-Methylpyridin-3-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Antimicrobial Activity

Research has indicated that benzonitrile derivatives exhibit significant antimicrobial properties. In particular, the presence of the pyridine moiety enhances the interaction with biological targets, leading to improved potency against various pathogens. For instance, structural modifications in similar compounds have been shown to affect their antibacterial and antifungal activities significantly .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. For example, related benzonitrile derivatives have demonstrated cytotoxic effects against different cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. SAR studies suggest that substituents on the aromatic ring can modulate activity, with certain configurations leading to enhanced efficacy .

Structure-Activity Relationship (SAR)

SAR studies are critical for understanding how changes in chemical structure influence biological activity. In the case of this compound, modifications to the pyridine and benzonitrile portions can result in varied biological responses:

| Modification | Effect on Activity | Comments |

|---|---|---|

| Methyl group on pyridine | Increased potency | Enhances lipophilicity and receptor binding |

| Position of nitrile group | Significant impact | Moving nitrile affects enzyme interactions |

| Substituents on benzene ring | Variable effects | Electron-donating groups often enhance activity |

Case Study 1: Antiparasitic Activity

A study evaluated the antiparasitic activity of benzonitrile derivatives against Trypanosoma brucei. The compound exhibited a pEC50 value greater than 7.0, indicating potent activity. The research highlighted that certain structural features were essential for maintaining this activity, such as specific substitutions on the aromatic ring .

Case Study 2: Anticancer Efficacy

In another study, a series of benzonitrile derivatives were tested for their anticancer properties against gastric adenocarcinoma cells. The results showed that compounds with a similar structure to this compound exhibited moderate to high cytotoxicity, suggesting potential for further development in cancer therapeutics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary studies indicate that this compound has favorable absorption characteristics, although further investigation is needed to fully characterize its metabolism and excretion pathways.

Q & A

Q. Q1. What synthetic strategies are recommended for preparing 4-(4-Methylpyridin-3-yl)benzonitrile and validating its structure?

Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to link the pyridine and benzonitrile moieties. For example, palladium-catalyzed coupling of halogenated pyridine derivatives with cyanophenyl boronic acids can yield the target compound . Post-synthesis, structural validation requires single-crystal X-ray diffraction (SCXRD) using programs like SHELX . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) should confirm purity and connectivity.

Q. Q2. How can researchers optimize crystallization conditions for X-ray structure determination of this compound?

Methodological Answer: Crystallization optimization involves solvent screening (e.g., mixed solvents like DCM/hexane or methanol/water) and temperature-gradient trials. For challenging cases, vapor diffusion or slow evaporation techniques are recommended. SHELXL is critical for refining crystallographic data, with attention to resolving disorder or thermal motion artifacts. Validate the final structure using checkCIF tools to ensure compliance with crystallographic standards.

Advanced Research Questions

Q. Q3. How do electronic and steric effects influence the compound’s photophysical properties in optoelectronic applications?

Methodological Answer: The electron-withdrawing benzonitrile group and electron-donating pyridine moiety create a push-pull system, relevant for thermally activated delayed fluorescence (TADF) in OLEDs . Computational methods (e.g., DFT or TD-DFT) model HOMO-LUMO gaps and excited-state dynamics. Experimentally, UV-vis absorption, fluorescence spectroscopy, and transient photoluminescence (TPL) quantify singlet-triplet energy gaps (ΔEST) . Compare isomers (e.g., meta vs. para substitution) to assess steric impacts on emission efficiency .

Q. Q4. What experimental approaches resolve contradictions in reported reactivity or stability of this compound derivatives?

Methodological Answer: Contradictions often arise from solvent polarity, trace impurities, or reaction kinetics. Use controlled experiments with inert atmospheres (e.g., argon) and degassed solvents. Monitor reactions via in-situ techniques (e.g., FTIR or Raman spectroscopy). For stability studies, employ accelerated aging tests under varying temperatures/light exposure, paired with HPLC-MS to track decomposition pathways. Reference analogous compounds (e.g., 4-(3-Oxobutanoyl)benzonitrile ) to contextualize reactivity trends.

Q. Q5. How can researchers design derivatives to enhance charge transport in organic semiconductors?

Methodological Answer: Modify substituents to tune π-conjugation and intermolecular interactions. Introduce electron-deficient groups (e.g., trifluoromethyl ) to lower LUMO levels, improving electron mobility. Evaluate solid-state packing via powder XRD and grazing-incidence wide-angle X-ray scattering (GIWAXS). Device testing (e.g., space-charge-limited current, SCLC) quantifies charge-carrier mobility. Cross-reference patent literature on TADF materials for design inspiration.

Safety and Handling Considerations

Q. Q6. What safety protocols are essential for handling benzonitrile derivatives in laboratory settings?

Methodological Answer: Benzonitriles may release toxic HCN vapors under decomposition . Use fume hoods, PPE (gloves, goggles), and gas detectors. Store in airtight containers away from oxidizers. For spills, neutralize with alkaline solutions (e.g., NaOH) and adsorb with inert materials (vermiculite). Emergency protocols should align with GHS guidelines , including immediate decontamination and medical consultation for exposure.

Data Analysis and Interpretation

Q. Q7. How can researchers address discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer: Reconcile differences by refining computational models (e.g., solvent effects in DFT via PCM methods) . Validate with polarized continuum models or explicit solvent simulations. For fluorescence anomalies, consider aggregation-induced emission (AIE) or excimer formation. Cross-check with temperature-dependent spectroscopy to identify hidden transitions .

Future Research Directions

Q. Q8. What unexplored applications exist for this compound in supramolecular chemistry?

Methodological Answer: Explore host-guest interactions using the pyridine moiety as a coordination site for metal-organic frameworks (MOFs). Characterize binding via isothermal titration calorimetry (ITC) and SCXRD. Investigate anion-π interactions with the electron-deficient benzonitrile group, relevant for sensor development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.